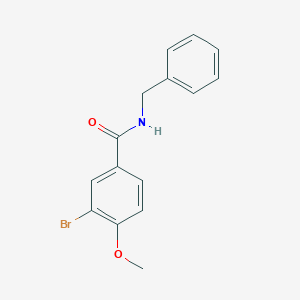

N-benzyl-3-bromo-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-benzyl-3-bromo-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBBWAOJYJRHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-bromo-4-methoxybenzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. For instance, it could act as an inhibitor of microRNA-21, which is known to play a role in breast cancer progression .

- Antimicrobial Properties : Research indicates that benzamide derivatives exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Organic Synthesis

Due to its structural features, this compound serves as a versatile building block in organic synthesis:

- It can participate in various chemical reactions, including nucleophilic substitutions and reductions, leading to the formation of more complex molecules.

- Its unique reactivity allows for modifications that can enhance biological activity or lead to novel compounds with desired properties.

Biochemical Studies

The compound is also valuable for biochemical research:

- Binding Studies : Investigating its binding affinity to enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.

- Mechanistic Studies : Understanding how this compound interacts with biological systems is crucial for evaluating its efficacy as a drug candidate .

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent. The compound was shown to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial effects, highlighting their potential use in developing new antibacterial therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Halogen vs. Amino Groups: The bromine atom at the 3-position may increase electrophilicity, favoring nucleophilic substitution reactions, whereas the amino group in 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide could enhance hydrogen-bonding interactions .

- Methoxy Group : The 4-methoxy group is consistent across analogs, suggesting its role in stabilizing the aromatic ring or modulating electronic effects.

Physicochemical Properties

While experimental data for the target compound are absent, trends can be inferred:

- Molecular Weight: Brominated analogs (e.g., 4-bromo-N-isopropyl-3-methoxybenzamide, MW ≈ 312 g/mol) have higher molecular weights than non-brominated derivatives, likely reducing aqueous solubility.

- Lipophilicity : The benzyl substituent may increase logP compared to alkyl-substituted analogs, impacting membrane permeability in biological systems.

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-3-bromo-4-methoxybenzamide to improve yield and purity?

Methodological Answer:

- Step 1: Solvent Selection – Use dichloromethane (DCM) or acetonitrile for reactions involving acyl chloride intermediates, as these solvents stabilize reactive species and improve reaction homogeneity .

- Step 2: Temperature Control – Maintain reactions at 0–5°C during acyl chloride formation to minimize side reactions (e.g., hydrolysis) .

- Step 3: Purification – Employ column chromatography with gradients of ethyl acetate/hexane to separate brominated byproducts, which are common due to competing electrophilic substitution .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (Chapter 4) to evaluate risks associated with brominated intermediates and decomposition products .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation of volatile byproducts (e.g., bromomethane) .

- Storage : Store the compound in amber vials at –20°C to prevent thermal decomposition and light-induced degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy at C4, bromo at C3). Coupling constants in -NMR help distinguish adjacent substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 348.992) and detects bromine isotope patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and methoxy (C-O, ~1250 cm) groups to validate the benzamide scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects .

- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) to rule out impurities as confounding factors .

- Computational Validation : Perform molecular docking studies to assess binding affinity consistency with experimental IC values .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Scaffold Modification : Systematically replace the benzyl group with substituted aryl/alkyl moieties (e.g., 4-fluoro-benzyl) to evaluate steric/electronic effects .

- Positional Scanning : Synthesize analogs with bromine at C2/C5 or methoxy at C3/C5 to map pharmacophore requirements .

- Bioisosteric Replacement : Substitute the bromine atom with chlorine or iodine to assess halogen bonding contributions to target engagement .

Q. How can researchers address stability issues during long-term storage of this compound?

Methodological Answer:

- Decomposition Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., debrominated analogs) .

- Formulation : Prepare lyophilized samples with cryoprotectants (e.g., trehalose) to reduce hydrolysis in aqueous buffers .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation of the benzamide moiety .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cellular models?

Methodological Answer:

- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .

- Pathway Analysis : Combine RNA-seq and proteomics to identify downstream effects on signaling pathways (e.g., MAPK/ERK) .

- Competitive Binding : Use pull-down assays with biotinylated probes to confirm direct target engagement vs. indirect modulation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of this compound?

Methodological Answer:

- Ames Test Replication : Repeat assays using TA98 and TA100 strains with/without metabolic activation (S9 fraction) to assess consistency .

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies; discrepancies may arise from threshold differences .

- Structural Alerts : Use in silico tools (e.g., Derek Nexus) to predict mutagenic potential based on the bromine and benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.